Technical Guide: Diiodomethane-13C,d2 in Isotope-Labeled Synthesis
Technical Guide: Diiodomethane-13C,d2 in Isotope-Labeled Synthesis
[1]
Executive Summary & Core Utility
Diiodomethane-13C,d2 (
For drug development professionals, this reagent is the "gold standard" for installing labeled cyclopropane rings or methylene bridges into drug candidates during ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1]
Physicochemical & Isotopic Profile
Unlike standard reagents, the utility of
| Property | Value / Description |
| CAS Number | 1217038-24-8 (Specific to |
| Chemical Formula | |
| Molecular Weight | ~270.84 g/mol (vs. 267.84 unlabeled) |
| Mass Shift | M+3 (+1 from |
| Density | 3.36 g/mL (High density facilitates phase separation) |
| Boiling Point | 68–70 °C at 11 mmHg |
| NMR Signature | |
| Stabilizer | Copper wire/turnings (scavenges free |
Isotopic Purity Requirements
For quantitative Mass Spectrometry (LC-MS/MS), the reagent typically requires:
-
Enrichment:
atom % -
Enrichment:
atom % -
Chemical Purity:
(CP)[2]
Synthetic Utility: The Labeled Simmons-Smith Reaction[4]
The primary application of Diiodomethane-13C,d2 is the Simmons-Smith cyclopropanation , where it serves as the carbenoid precursor.
Mechanism & Isotopic Transfer
The reaction involves the oxidative addition of a Zinc-Copper couple (Zn(Cu)) or Diethylzinc (
Key Mechanistic Features:
-
Concerted Syn-Addition: The reaction is stereospecific. The relative stereochemistry of the alkene is retained in the cyclopropane product.[3][4][5]
-
Butterfly Transition State: The zinc carbenoid approaches the alkene in a "butterfly" geometry, allowing simultaneous bond formation without generating free carbene intermediates (which would lead to non-specific insertion).
Graphviz Diagram: Labeled Simmons-Smith Mechanism
The following diagram illustrates the transfer of the isotopic label into the drug scaffold.
Caption: Mechanistic flow of the Simmons-Smith reaction using Diiodomethane-13C,d2, highlighting the preservation of isotopic labels during the carbenoid insertion.
Applications in Drug Development[1][7][8]
A. Metabolic Blocking (The Deuterium Effect)
In "Deuterium Switch" programs, researchers replace hydrogen with deuterium to improve a drug's metabolic stability.
-
Why Diiodomethane-13C,d2? Cyclopropane rings are often sites of metabolic attack (opening or oxidation) by Cytochrome P450 enzymes.
-
Mechanism: The Carbon-Deuterium (
) bond is shorter and stronger than the bond. Using installs a cyclopropane ring with significantly higher resistance to enzymatic cleavage (Kinetic Isotope Effect, KIE), potentially extending the drug's half-life ( ).
B. Stable Isotope Labeled Internal Standards (SIL-IS)
For bioanalysis (quantifying drug levels in plasma), an internal standard is required.
-
Requirement: The standard must co-elute with the analyte but have a distinct mass.
-
Solution: A +3 Da shift (provided by
) is ideal. It eliminates "cross-talk" between the analyte (M) and the standard (M+3) signals in the mass spectrometer, unlike single deuterium labeling which might overlap due to natural isotopic abundance.
Experimental Workflow: SIL-IS Synthesis
Caption: Step-by-step workflow for synthesizing a Stable Isotope Labeled Internal Standard (SIL-IS) using Diiodomethane-13C,d2.
Handling, Stability & Safety Protocol
Diiodomethane-13C,d2 is expensive and reactive.[3] Strict adherence to the following protocol is required to prevent isotopic dilution or degradation.
Light Sensitivity (Photolysis)
-
Risk: Exposure to light causes homolytic cleavage of the C-I bond, liberating Iodine (
) and radical species. This degrades the reagent and turns it brown.[6] -
Mitigation:
-
Store in amber glass vials.
-
Wrap vials in aluminum foil during storage.
-
Copper Stabilization: Ensure the vial contains a bright copper wire or turnings. The copper reacts with free iodine (
), maintaining the reagent's quality.
-
"Schlenk Equilibrium" Management
In Simmons-Smith reactions, the reactivity depends on the zinc species.
-
Protocol: For maximum reproducibility with this expensive isotope, use the Furukawa Modification (
) rather than the traditional Zn-Cu couple. -
Reasoning: The Furukawa reagent is homogeneous (soluble), leading to faster reaction rates and higher yields, minimizing the waste of the labeled diiodomethane.
Toxicity[10]
-
Hazard: Diiodomethane is an alkylating agent and a suspected neurotoxin.
-
Control: Handle only in a fume hood with double-gloving (nitrile). Quench reaction mixtures with saturated
to destroy residual organozinc species before disposal.
References
-
Sigma-Aldrich (Merck). Diiodomethane-13C Product Specification. Accessed 2024. Link (Note: Representative link for 13C variant; d2 variant specifications derived from custom synthesis catalogs).
-
ChemicalBook. Methylene iodide-13C,d2 Product Description (CAS 1217038-24-8). Link
-
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.1958 , 80, 5323–5324.[1] (Foundational mechanistic reference).
-
Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[3][7] React.2001 , 58, 1–415.[1] (Comprehensive review on methodology including Furukawa modification).
-
Gant, T. G. "Deuterium in Drug Discovery and Development." J. Med. Chem.2014 , 57, 3595–3611.[1] (Authoritative source on Deuterium Kinetic Isotope Effects).
Sources
- 1. symeres.com [symeres.com]
- 2. Diiodomethane-13C 13C = 98atom , = 99 CP, Yes copper stabilizer 86128-37-2 [sigmaaldrich.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 6. Diiodomethane - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
